RGX-104 free Acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de abequolixron implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones posteriores para formar el compuesto final. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente. típicamente involucra técnicas de síntesis orgánica como sustitución nucleofílica, oxidación y reacciones de reducción bajo condiciones controladas .

Métodos de Producción Industrial

La producción industrial de abequolixron probablemente implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, usar reactores a gran escala y asegurar la pureza y la consistencia del producto final. Los métodos industriales específicos son propiedad y no están disponibles públicamente .

Análisis De Reacciones Químicas

Tipos de Reacciones

Abequolixron experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, hidróxido de sodio). Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar la formación del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes .

Aplicaciones Científicas De Investigación

RGX-104, also known as abequolixron, is a liver-X nuclear hormone receptor (LXR) agonist with potential immunomodulating and antineoplastic activities . It has been investigated for its role in cancer immunotherapy, particularly in modulating the tumor microenvironment and innate immunity .

Scientific Research Applications

Mechanism of Action

RGX-104 selectively targets and binds to LXRbeta, activating LXRbeta-mediated signaling . This activation leads to the transcription of tumor suppressor genes and the downregulation of tumor promoter genes . Specifically, RGX-104 activates the expression of apolipoprotein E (ApoE), a tumor suppressor protein, in tumor cells and certain immune cells .

Immunomodulation and Cancer Immunotherapy

RGX-104 modulates innate immunity by transcriptionally activating the ApoE gene, which results in the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs), tumor cells, and endothelial cells within the tumor microenvironment . By reducing MDSCs, RGX-104 helps reverse immune evasion, enhance anti-tumor immune responses, and inhibit tumor cell proliferation .

Preclinical Studies

In vivo studies have demonstrated the efficacy of RGX-104 in suppressing tumor growth across various cancer types . When administered orally to mice with visible tumors at a dosage of 100 mg/kg daily, RGX-104 effectively reduced tumor growth . The combination of RGX-104 with anti-PD-1 antibodies has shown enhanced anti-tumor effects compared to either drug alone . Studies have also shown that RGX-104 reduces both granulocytic and monocytic intra-tumoral MDSC subpopulations .

Clinical Trials

RGX-104 is currently in Phase 1 clinical trials for patients with metastatic solid cancers or lymphomas that have progressed on standard treatments .

Combination Therapy

Combining RGX-104 with photodynamic therapy (PDT) has shown promise in enhancing gasdermin E (GSDME)-dependent pyroptosis, a form of programmed cell death that can stimulate anti-tumor immunity . The combination of RGX-104 and anti-PD-1 antibody was found to be more effective than either drug administered alone .

Case Studies and Research Findings

LXR Activation and Tumor Microenvironment

RGX-104 remodels the tumor microenvironment (TME) through transcriptional activation of ApoE, which regresses myeloid-derived suppressor cells (MDSCs) activity . This creates a more favorable environment for intensifying pyroptosis .

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

LXR activation reduces the abundance of tumoral MDSCs both in vitro and in vivo . Studies showed a significant reduction in both granulocytic (66% reduction) and monocytic (47% reduction) intra-tumoral MDSC subpopulations upon LXR activation . Adoptive transfer studies confirmed that LXR agonism could reduce transferred MDSCs in recipient mice, suggesting enhanced cell death or active killing as the primary mechanism of MDSC reduction .

Effects on T-Cell Response

LXRβ-mediated MDSC depletion leads to an increase in tumor-infiltrating IFN-γ+ TNF-α+ double-positive CD4+ T cells . LXR agonist therapy elicits a tumor-antigen-specific T cell response and a significant expansion of activated tumor-infiltrating gp100-specific CD8+ T cells .

RGX-104 and Intestinal Regeneration

LXR activation regulates intestinal regeneration and tumorigenesis . Studies using RGX-104 in organoid models have shown increased budding, indicating that LXR activation primes the epithelium for increased regenerative growth .

Data Table

Mecanismo De Acción

Abequolixron ejerce sus efectos al activar el receptor X del hígado (LXR), que a su vez activa la expresión de la apolipoproteína E (APOE). Esta activación conduce a la inhibición de la angiogénesis tumoral, el agotamiento de las células supresoras derivadas de mieloides (MDSC) y la activación de los linfocitos T citotóxicos (CTL). Estas acciones en conjunto mejoran la respuesta inmunitaria antitumoral .

Comparación Con Compuestos Similares

Compuestos Similares

Ompenaclid (RGX-202): Un inhibidor de molécula pequeña oral de SLC6A8 que induce la apoptosis de las células de cáncer colorrectal.

Unicidad de Abequolixron

Abequolixron es único debido a su mecanismo de acción específico como agonista de LXR que se dirige a la desregulación de APOE. Este mecanismo único le permite modular la respuesta inmunitaria e inhibir el crecimiento tumoral a través de múltiples vías, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer .

Actividad Biológica

RGX-104 free acid is a synthetic agonist of the Liver X Receptor (LXR), specifically targeting LXRβ. This compound has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy and metabolic regulation. The following sections provide a detailed overview of RGX-104's biological activity, including its mechanisms, preclinical findings, and clinical trial data.

RGX-104 functions primarily through the activation of LXRβ, which plays a crucial role in regulating cholesterol homeostasis and modulating immune responses. The activation of LXRβ leads to:

- Increased Expression of Apolipoprotein E (ApoE) : ApoE is a tumor suppressor protein that has been shown to inhibit tumor growth and metastasis .

- Reduction of Myeloid-Derived Suppressor Cells (MDSCs) : RGX-104 has been demonstrated to decrease the abundance of MDSCs in various tumor models, thereby enhancing anti-tumor immunity .

Preclinical Studies

Multiple studies have investigated the effects of RGX-104 on tumor growth and immune modulation:

- Tumor Growth Suppression : In animal models bearing various types of tumors (lung, melanoma, ovarian, etc.), RGX-104 administration resulted in significant tumor growth suppression. In some cases, complete tumor regressions were observed .

- Immune Response Activation : Flow cytometry analyses indicated that RGX-104 treatment led to a substantial reduction in both granulocytic and monocytic MDSCs, promoting a Th1 immune response characterized by increased CD4+ T cell activation .

Case Study: Combination Therapy

A notable study explored the combination of RGX-104 with anti-PD-1 therapy in a Lewis lung cancer model. The results showed that this combination yielded synergistic anti-tumor activity, highlighting the potential for RGX-104 to enhance existing immunotherapies .

Clinical Trials

RGX-104 is currently being evaluated in clinical settings:

- Phase I Clinical Trials : RGX-104 is being tested as both monotherapy and in combination with docetaxel for patients with advanced solid or hematologic malignancies. Preliminary results indicate a disease control rate (DCR) of 42% for monotherapy and 66% when combined with docetaxel .

Summary of Clinical Findings

| Trial Phase | Treatment Type | Disease Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Adverse Effects |

|---|---|---|---|---|---|

| I | Monotherapy | Advanced malignancies | 22% | 42% | Neutropenia |

| I | Combination | Advanced malignancies | 22% | 66% | Neutropenia |

Propiedades

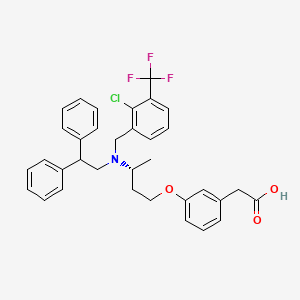

IUPAC Name |

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDYOBXVOTSA-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-54-2 | |

| Record name | SB 742881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abequolixron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABEQUOLIXRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.